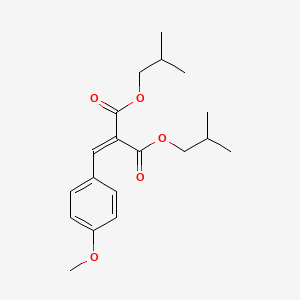

Diisobutyl (4-methoxybenzylidene)malonate

Description

Contextualization within the Malonate Ester Class

Diisobutyl (4-methoxybenzylidene)malonate belongs to the malonate ester class of organic compounds. Malonate esters are derivatives of malonic acid, a dicarboxylic acid. nih.gov The most common example is diethyl malonate, which features two ethyl ester groups. nih.gov A defining characteristic of malonate esters is the central methylene (B1212753) group (—CH₂—) positioned between two carbonyl groups (—C(=O)—). nih.gov

This unique structure renders the protons on the central carbon acidic, making it susceptible to deprotonation by a base. wikipedia.org The resulting carbanion is a potent nucleophile, which is central to the primary utility of this class of compounds: the malonic ester synthesis. wikipedia.orgnist.gov This synthesis is a versatile and widely used method for forming carbon-carbon bonds, enabling the creation of complex molecules and substituted carboxylic acids from simpler precursors. nih.govwikipedia.org

Historical Development and Significance of Benzylidene Malonates in Organic Synthesis

Benzylidene malonates, the specific subclass to which this compound belongs, are typically synthesized via the Knoevenagel condensation. This reaction, named for the chemist Emil Knoevenagel, is a cornerstone of organic synthesis for creating carbon-carbon double bonds. nih.gov The process involves the reaction of an active methylene compound, such as a malonate ester, with a carbonyl compound like an aldehyde or ketone. nih.gov

In the case of benzylidene malonates, a substituted or unsubstituted benzaldehyde (B42025) is reacted with a malonic ester. nih.gov Historically, this condensation has been catalyzed by weak bases, with piperidine (B6355638) being a classic example. researchgate.net The significance of this reaction lies in its efficiency and versatility, providing access to a wide array of α,β-unsaturated compounds. uvabsorber.com These products, including this compound, are not just synthetic endpoints but also serve as valuable intermediates for synthesizing more complex molecules, some of which possess important biological and pharmaceutical properties. nih.govnih.govuvabsorber.com Modern research continues to refine the Knoevenagel condensation, exploring greener and more efficient catalytic systems, including microwave-assisted and solvent-free methods. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

72955-42-1 |

|---|---|

Molecular Formula |

C19H26O5 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

bis(2-methylpropyl) 2-[(4-methoxyphenyl)methylidene]propanedioate |

InChI |

InChI=1S/C19H26O5/c1-13(2)11-23-18(20)17(19(21)24-12-14(3)4)10-15-6-8-16(22-5)9-7-15/h6-10,13-14H,11-12H2,1-5H3 |

InChI Key |

AAUIXMHRSOGWSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)C(=CC1=CC=C(C=C1)OC)C(=O)OCC(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diisobutyl 4 Methoxybenzylidene Malonate

Optimized Knoevenagel Condensation Approaches

Optimizing the Knoevenagel condensation for Diisobutyl (4-methoxybenzylidene)malonate production involves careful consideration of catalysts, reaction media, and scalability to enhance yield, purity, and economic viability.

Catalytic Systems and Reaction Kinetics (e.g., Base-catalyzed, Titanium-mediated)

The choice of catalyst is a critical factor that dictates the reaction's speed and efficiency. Both base-catalyzed and Lewis acid-mediated systems are employed.

Titanium-Mediated Systems: Lewis acids, particularly titanium compounds like titanium tetrachloride (TiCl₄) in combination with a base like pyridine (B92270) or triethylamine (B128534) (Et₃N), offer an alternative catalytic route. acs.orgnih.gov These systems can influence product selectivity. For instance, in related syntheses, the combination of TiCl₄ and pyridine has been shown to effectively produce indene (B144670) derivatives from benzylidene malonates through a sequential Knoevenagel condensation/cyclization reaction. acs.orgnih.gov The reaction of an aldehyde with a malonate using TiCl₄-pyridine at room temperature can yield the desired product efficiently. acs.orgnih.gov The specific reagents can be tuned; using TiCl₄-Et₃N, for example, has been shown to favor the formation of other cyclic products like benzofulvenes. acs.org

Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation

| Catalyst System | Type | Mechanism Highlights | Key Advantages |

|---|---|---|---|

| Piperidine (B6355638)/Acetic Acid | Base-catalyzed | Enolate formation via deprotonation of the malonate ester. orientjchem.orgrsc.org | Mild conditions, widely used, cost-effective. orientjchem.orgresearchgate.net |

| Titanium Tetrachloride (TiCl₄) / Pyridine | Lewis Acid-mediated | Coordination of TiCl₄ to the aldehyde's carbonyl group, activating it for nucleophilic attack. nih.gov | High efficiency, can promote subsequent cyclization reactions if desired. acs.orgnih.gov |

| Titanium Tetrachloride (TiCl₄) / Triethylamine (Et₃N) | Lewis Acid-mediated | Similar to TiCl₄/Pyridine but can lead to different product selectivity, such as dehydrogenated derivatives. acs.orgnih.gov | Control over reaction pathway towards different final products. acs.org |

Solvent Selection and Reaction Medium Effects

The reaction medium has a profound impact on the kinetics and outcome of the Knoevenagel condensation. The polarity of the solvent can influence both the initial addition and the final dehydration step. researchgate.net

Aprotic Polar Solvents: Solvents like dimethylformamide (DMF) have been shown to be highly effective, leading to excellent conversion rates and high selectivity in short reaction times. researchgate.net

Protic Polar Solvents: Protic solvents such as methanol (B129727) can slow down the reaction and may result in poorer conversion and selectivity. researchgate.net

Nonpolar Solvents: Nonpolar solvents like toluene (B28343) or benzene (B151609) are also commonly used, often in conjunction with azeotropic removal of water to drive the reaction to completion, though they may require longer reaction times compared to polar aprotic solvents. acs.orgresearchgate.net

Green Solvents: In line with green chemistry principles, water has been investigated as a medium for the Knoevenagel condensation, sometimes even in the absence of a catalyst, although this may require higher temperatures. rsc.org

Theoretical analysis supports the experimental observation that a more polar medium can favor the reaction, as the transition state for the rate-limiting elimination step involves the formation of a highly solvated hydroxide (B78521) ion. rsc.orgresearchgate.net

Table 2: Effect of Solvent Type on Knoevenagel Condensation

| Solvent Type | Example(s) | General Effect on Reaction |

|---|---|---|

| Aprotic Polar | DMF, Acetonitrile | High conversion and selectivity, often with rapid reaction times. researchgate.net |

| Protic Polar | Methanol, Ethanol | Slower reaction rates, potentially lower conversion and selectivity. researchgate.net |

| Nonpolar | Toluene, Benzene | Longer reaction times, often requires water removal to achieve high conversion. researchgate.net |

| Aqueous | Water | Environmentally friendly, can work without a catalyst but may need elevated temperatures. rsc.org |

Process Optimization for Scalable Synthesis

For the large-scale production of this compound, process optimization is crucial. Key strategies include:

Water Removal: The Knoevenagel condensation produces water as a byproduct. thermofisher.com To shift the reaction equilibrium towards the product and maximize yield, continuous removal of water is a standard industrial practice. This is often achieved through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene. thermofisher.com

Catalyst Recovery: The use of heterogeneous or recyclable catalysts is advantageous for scalable synthesis. Solid base catalysts or catalysts supported on materials like hydroxylapatite can be filtered off and reused, simplifying the work-up process and reducing waste. researchgate.netresearchgate.net

Solvent-Free Conditions: Performing the reaction under solvent-free conditions, for example using ball milling, represents a greener and more efficient methodology that can reduce solvent waste and simplify product isolation. researchgate.net

Alternative Synthetic Pathways for Diisobutyl Malonate Precursors

The availability of the starting material, diisobutyl malonate, is essential. It is typically synthesized from malonic acid or by modifying other malonate esters.

Esterification Routes for Malonate Esters

The most direct method for synthesizing diisobutyl malonate is the Fischer esterification of malonic acid with isobutanol. This acid-catalyzed reaction involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. sciencemadness.org To achieve high yields, the equilibrium must be shifted to the right. This is accomplished by using an excess of isobutanol or, more commonly, by removing the water formed during the reaction via azeotropic distillation. sciencemadness.org

Alkylation Strategies for Diisobutyl Malonate Scaffolds

An alternative strategy to prepare malonate derivatives involves the C-alkylation of a malonate ester. The malonic ester synthesis is a classic method where a dialkyl malonate is deprotonated to form a nucleophilic enolate, which then reacts with an alkyl halide. wikipedia.orglibretexts.org This process can be repeated to introduce a second alkyl group. wikipedia.orglibretexts.org

For instance, a diisobutyl-substituted malonate can be prepared by the stepwise alkylation of a simple malonate ester, like dimethyl malonate, with an isobutyl halide (e.g., isobutyl bromide). google.com The process involves:

Reaction of dimethyl malonate with a base (e.g., sodium methoxide) to form the enolate. google.com

Nucleophilic substitution (Sₙ2 reaction) with an isobutyl halide to form methyl (2-isobutyl)malonate.

A second deprotonation and alkylation with another molecule of isobutyl halide to yield the diisobutyl-substituted dimethyl malonate. google.com

This method creates a different isomer where the isobutyl groups are attached to the central carbon rather than forming the ester linkages. A patent describes a two-step process where the solvent is changed from methanol in the first alkylation to toluene in the second to achieve a high-purity product. google.com

Stereochemical Considerations in Benzylidene Malonate Synthesis (e.g., Z/E Isomerism, Asymmetric Synthesis)

The stereochemical outcome of the Knoevenagel condensation is a critical aspect, influencing the properties and subsequent reactivity of the resulting benzylidene malonate. Two key stereochemical considerations are Z/E isomerism and asymmetric synthesis.

The double bond formed during the Knoevenagel condensation can result in two geometric isomers: the Z-isomer and the E-isomer. The designation of these isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the substituents on each carbon of the double bond. wikipedia.org If the higher-priority groups are on the same side of the double bond, it is the Z-isomer ("zusammen," German for together). If they are on opposite sides, it is the E-isomer ("entgegen," German for opposite). wikipedia.org

The initial product of a Knoevenagel condensation can be a mixture of both E and Z isomers. wikipedia.org However, it is often observed that one isomer is thermodynamically more stable and can be preferentially obtained through equilibration. wikipedia.org The reaction conditions, including the choice of catalyst and solvent, can influence the ratio of the isomers formed. For many benzylidene malonates, the E-isomer is the more stable and, therefore, the major product under thermodynamic control.

While Z/E isomerism deals with the geometry around the double bond, asymmetric synthesis aims to produce a specific enantiomer of a chiral molecule. Although this compound itself is not chiral, the introduction of chirality can be a crucial step if it is used as an intermediate in the synthesis of a chiral target molecule. Asymmetric Knoevenagel condensations are typically achieved using chiral catalysts. researchgate.netrsc.orgkorea.eduresearchgate.net

The development of catalytic asymmetric Knoevenagel condensations has been a significant area of research. korea.eduresearchgate.net Chiral amine catalysts, particularly those derived from cinchona alkaloids, have shown considerable success in promoting the enantioselective condensation of aldehydes with malonates. korea.edu These catalysts operate through a dynamic kinetic resolution, where the chiral catalyst selectively facilitates the reaction of one enantiomer of a transiently formed chiral intermediate. korea.edu

For the synthesis of chiral derivatives of this compound, a similar approach could be employed. This would involve the use of a chiral catalyst to control the facial selectivity of the attack of the malonate enolate on the 4-methoxybenzaldehyde (B44291). The choice of catalyst and reaction conditions would be crucial in achieving high enantioselectivity.

| Catalyst Type | Example | Stereochemical Control |

| Chiral Amine | Modified Cinchona Alkaloids | Enantioselectivity |

| Chiral Diamines | (1S,2S)-1,2-diaminocyclohexane derivatives | Enantioselectivity |

This table presents examples of chiral catalysts that have been successfully employed in asymmetric Knoevenagel condensations and could be applicable for the synthesis of chiral derivatives of this compound.

Strategies for Enhanced Yields and Purity in this compound Production

Optimizing the yield and purity of this compound is paramount for its efficient use in subsequent synthetic steps. Several strategies have been developed to achieve this, focusing on catalyst selection, reaction conditions, and purification methods.

The choice of catalyst is a primary determinant of reaction efficiency. While traditional Knoevenagel condensations often utilize bases like piperidine or pyridine, modern methods have explored a range of more efficient and environmentally benign catalysts.

Lewis Acid Catalysts: Bismuth(III) triflate (Bi(OTf)₃) has been shown to be an effective catalyst for Knoevenagel condensations, often leading to high yields in shorter reaction times.

Brønsted Acid Catalysts: Boric acid has been identified as a mild and efficient catalyst for this transformation.

Heterogeneous Catalysts: The use of solid-supported catalysts, such as amine-functionalized frameworks or lipases, offers advantages in terms of easy separation and reusability. researchgate.netnih.gov

Microwave Irradiation: The application of microwave irradiation can significantly accelerate the reaction, leading to higher yields in a shorter time, often under solvent-free conditions. banglajol.info

The optimization of reaction parameters such as temperature, reaction time, and solvent is also crucial. For instance, controlling the reaction time can be critical to prevent the formation of side products. In some cases, prolonged reaction times can lead to subsequent reactions of the benzylidene malonate product. korea.edu The removal of water, a byproduct of the condensation, can also drive the equilibrium towards the product and improve yields. thermofisher.com

| Catalyst | Reaction Conditions | Key Advantages |

| Bismuth(III) triflate | Mild conditions | High yields, short reaction times |

| Boric Acid | Mild conditions | Environmentally friendly, easy work-up |

| Piperidine | Varies | Traditional, effective |

| Amine-functionalized frameworks | Varies | Reusable, high efficiency |

| Lipoprotein lipase | Mild temperature | Biocatalytic, environmentally friendly |

This table summarizes various catalytic systems and their advantages for the Knoevenagel condensation, which can be applied to the synthesis of this compound.

After the reaction is complete, purification of the crude product is necessary to obtain this compound of high purity. Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below, allowing for the formation of pure crystals upon cooling.

Common solvent systems for the recrystallization of benzylidene malonates and related compounds include:

Ethanol

Hexane/Ethyl Acetate

Hexane/Acetone

Methanol/Water

The selection of the appropriate solvent or solvent mixture depends on the specific solubility characteristics of this compound. A systematic approach to solvent screening is often necessary to identify the optimal conditions for recrystallization.

Comprehensive Spectroscopic Characterization and Structural Elucidation of Diisobutyl 4 Methoxybenzylidene Malonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of Diisobutyl (4-methoxybenzylidene)malonate provides a wealth of information for its structural determination. The expected chemical shifts and coupling patterns are based on the analysis of its constituent functional groups and comparison with similar known compounds.

The key proton signals can be assigned as follows:

Aromatic Protons: The 4-methoxybenzylidene group gives rise to two distinct signals in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. These appear as two doublets due to ortho-coupling.

Vinylic Proton: A singlet is expected for the vinylic proton of the benzylidene group. Its chemical shift will be downfield due to the deshielding effect of the adjacent carbonyl groups and the aromatic ring.

Methoxy (B1213986) Protons: The protons of the methoxy group on the aromatic ring will appear as a sharp singlet in the upfield region.

Isobutyl Protons: The two isobutyl ester groups will show three distinct signals: a doublet for the two equivalent methyl groups, a multiplet (septet or nonet) for the methine proton, and a doublet for the methylene (B1212753) protons adjacent to the ester oxygen.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic (ortho to OMe) | ~ 6.9 | Doublet | ~ 8-9 |

| Aromatic (ortho to C=) | ~ 7.4 | Doublet | ~ 8-9 |

| Vinylic (=CH) | ~ 7.7 | Singlet | - |

| Methoxy (-OCH₃) | ~ 3.8 | Singlet | - |

| Ester Methylene (-OCH₂) | ~ 3.9 | Doublet | ~ 6-7 |

| Isobutyl Methine (-CH) | ~ 2.0 | Multiplet | ~ 6-7 |

| Isobutyl Methyl (-CH₃) | ~ 0.9 | Doublet | ~ 6-7 |

Carbon-13 NMR (¹³C NMR) Chemical Shift and Multiplicity

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

The key carbon signals are assigned as follows:

Carbonyl Carbons: The two ester carbonyl carbons are expected to resonate at the most downfield region of the spectrum.

Aromatic and Vinylic Carbons: The carbons of the benzene ring and the vinylic carbons will appear in the intermediate downfield region. The carbon attached to the methoxy group will be significantly shielded compared to the other aromatic carbons.

Methoxy Carbon: The carbon of the methoxy group will have a characteristic chemical shift in the mid-field region.

Isobutyl Carbons: The carbons of the isobutyl groups will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~ 165-168 |

| Vinylic (=CH) | ~ 140 |

| Vinylic (=C) | ~ 128 |

| Aromatic (C-OMe) | ~ 160 |

| Aromatic (CH) | ~ 130 and 114 |

| Aromatic (C-C=) | ~ 125 |

| Methoxy (-OCH₃) | ~ 55 |

| Ester Methylene (-OCH₂) | ~ 72 |

| Isobutyl Methine (-CH) | ~ 28 |

| Isobutyl Methyl (-CH₃) | ~ 19 |

Advanced NMR Techniques (e.g., 2D NMR, DEPT, NOESY) in Structural Confirmation

To unambiguously confirm the structure of this compound, advanced NMR techniques are employed.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent. This would confirm the assignments of the isobutyl and methoxy carbons.

2D NMR (COSY and HSQC): Correlation Spectroscopy (COSY) would establish the coupling relationships between protons, for instance, confirming the connectivity within the isobutyl groups and the ortho-coupling in the aromatic ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C NMR spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the spatial proximity of protons. A key correlation would be expected between the vinylic proton and the aromatic protons ortho to the benzylidene group, confirming the E/Z stereochemistry of the double bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, the molecular ion peak (M⁺) would be expected, confirming the molecular weight. Key fragmentation pathways would likely involve the loss of the isobutyl groups, the isobutoxycarbonyl groups, and cleavage of the benzylidene bond.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that typically results in less fragmentation than EI-MS, often showing the protonated molecule [M+H]⁺ or other adducts. For a closely related compound, Dimethyl (p-methoxybenzylidene)malonate, ESI-MS/MS analysis of the [M+H]⁺ ion at m/z 251.0914 reveals characteristic fragmentation. A similar pattern would be expected for the diisobutyl analogue.

Table 3: Predicted ESI-MS/MS Fragmentation for the [M+H]⁺ ion of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 335.18 | 279.12 | C₄H₈ (Isobutylene) | [M+H - C₄H₈]⁺ |

| 335.18 | 223.06 | C₄H₈ + C₄H₈ (Two Isobutylene) | [M+H - 2(C₄H₈)]⁺ |

| 335.18 | 177.05 | C₈H₁₆O₂ (Isobutyl formate) | [M+H - C₈H₁₆O₂]⁺ |

| 335.18 | 135.04 | C₁₀H₁₈O₄ (Diisobutyl malonate) | [p-methoxybenzylidene]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular formula of a compound by measuring its exact mass with high accuracy. For this compound, the molecular formula is established as C₁₉H₂₆O₅.

HRMS analysis provides the monoisotopic mass, which is the mass of the molecule calculated using the mass of the most abundant isotope of each element. This experimental value is then compared to the theoretical exact mass calculated for the proposed molecular formula. The close agreement between the theoretical and experimental values confirms the elemental composition of the molecule.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₉H₂₆O₅ |

| Theoretical Monoisotopic Mass | 334.178024 Da nih.gov |

The theoretical monoisotopic mass is calculated based on the most abundant isotopes of Carbon (¹²C), Hydrogen (¹H), and Oxygen (¹⁶O).

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is used to identify the various functional groups within a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its covalent bonds. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups.

While a direct FT-IR spectrum for this compound is not widely published, the expected characteristic absorption peaks can be inferred from the analysis of structurally similar compounds, such as other benzylidene malonates and molecules containing similar functional groups. rsc.orgresearchgate.net The key functional groups in this molecule are the ester (C=O, C-O), the alkene (C=C), the aromatic ring (C=C, C-H), the ether (C-O), and aliphatic chains (C-H).

Table 2: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3000 | C-H Stretch | Aromatic/Vinylic |

| ~2960-2870 | C-H Stretch | Aliphatic (isobutyl) |

| ~1725-1705 | C=O Stretch | α,β-Unsaturated Ester |

| ~1625-1600 | C=C Stretch | Alkene/Aromatic |

| ~1580-1510 | C=C Stretch | Aromatic Ring |

| ~1280-1240 | C-O Stretch | Aryl Ether (asymmetric) |

| ~1250-1150 | C-O Stretch | Ester |

| ~1030-1020 | C-O Stretch | Aryl Ether (symmetric) |

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and the resulting shifts in frequency correspond to the vibrational modes of the molecule. Raman is particularly sensitive to non-polar, symmetric bonds.

Table 3: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| ~3070-3050 | C-H Stretch | Aromatic/Vinylic |

| ~1620-1590 | C=C Stretch | Aromatic Ring/Alkene |

| ~1580 | C=C Stretch | Aromatic Ring |

| ~1170 | In-plane C-H Bending | Aromatic Ring |

| ~830 | Out-of-plane C-H Bending | p-substituted benzene |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic absorption of a molecule. The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The primary chromophore in this compound is the conjugated system formed by the 4-methoxyphenyl (B3050149) group (anisole) and the electron-withdrawing benzylidene malonate moiety. This extended π-system is responsible for strong absorption in the UV region of the electromagnetic spectrum. Studies on structurally analogous compounds, such as dioctyl 4-methoxybenzylidenemalonate, confirm that this class of molecules functions as an effective UV-B absorber. researchgate.net The electronic transitions are typically π → π* in nature, characteristic of conjugated systems.

Table 4: UV-Vis Absorption Data for the (4-methoxybenzylidene)malonate Chromophore

| Parameter | Description | Expected Range (nm) |

| λmax | Wavelength of Maximum Absorption | 300 - 320 |

| Chromophore | p-methoxybenzylidene malonate system | - |

| Transition Type | π → π* | - |

The expected range is based on data for analogous UV-B absorbers like dioctyl 4-methoxybenzylidenemalonate. researchgate.net

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, and oxygen) in a compound. The experimental results are compared against the theoretical percentages calculated from the confirmed molecular formula (C₁₉H₂₆O₅) to verify the purity and stoichiometry of the sample.

Table 5: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Moles in Formula | Total Mass in Formula ( g/mol ) | Theoretical Mass % |

| Carbon | C | 12.011 | 19 | 228.209 | 68.24% |

| Hydrogen | H | 1.008 | 26 | 26.208 | 7.84% |

| Oxygen | O | 15.999 | 5 | 79.995 | 23.92% |

| Total | 334.412 | 100.00% |

Compound Names Mentioned

Reactivity Profiles and Mechanistic Investigations of Diisobutyl 4 Methoxybenzylidene Malonate

Electrophilic and Nucleophilic Reactivity at the Benzylidene Moiety

The benzylidene moiety in diisobutyl (4-methoxybenzylidene)malonate is a focal point for both electrophilic and nucleophilic attacks, largely dictated by the electronic effects of the substituents on the phenyl ring and the malonate group. The carbon-carbon double bond is electron-deficient due to the conjugation with the two electron-withdrawing isobutyloxycarbonyl groups. This renders the β-carbon susceptible to attack by nucleophiles in a Michael-type addition. masterorganicchemistry.comnih.govambeed.com

The 4-methoxy group, being an electron-donating group, partially mitigates the electron deficiency of the aromatic ring and the exocyclic double bond. Nevertheless, the powerful electron-withdrawing nature of the malonate esters dominates, making the double bond a prime target for nucleophilic addition.

A pertinent example of this reactivity is the Michael addition of carbon nucleophiles. While specific studies on the diisobutyl derivative are not prevalent, the reactivity can be inferred from studies on analogous dimethyl and diethyl esters. For instance, the addition of dimethyl malonate to β-nitrostyrene, catalyzed by bifunctional organocatalysts, proceeds with high enantioselectivity. rsc.org This highlights the susceptibility of such activated alkenes to nucleophilic attack. The general mechanism for the Michael addition involves the formation of an enolate from a suitable pronucleophile, which then adds to the β-carbon of the benzylidene malonate. masterorganicchemistry.com

Table 1: Representative Michael Addition to an Activated Alkene System

| Nucleophile | Acceptor | Catalyst | Product | Enantiomeric Excess (ee) | Reference |

| Dimethyl malonate | β-nitrostyrene | 9-amino(9-deoxy) epicinchonine derivative | Michael adduct | High | rsc.org |

Cycloaddition Reactions Involving the Olefinic Bond (e.g., Palladium-catalyzed cycloaddition)

The electron-deficient olefinic bond of this compound makes it an excellent dienophile or dipolarophile in cycloaddition reactions, leading to the formation of various cyclic and heterocyclic systems. wikipedia.orglibretexts.org These reactions can be promoted thermally, photochemically, or by catalysts. libretexts.orglew.ro

Palladium-catalyzed cycloadditions have emerged as a powerful tool for constructing complex molecular architectures. rsc.orgrsc.org For instance, palladium-catalyzed [4+2] cycloaddition reactions of α-arylidene succinimides have been reported, demonstrating the utility of similar activated alkenes in forming six-membered rings. researchgate.net In these reactions, the benzylidene malonate can act as the 2π component, reacting with a suitable 4π partner. The mechanism of these palladium-catalyzed cycloadditions often involves the formation of a zwitterionic intermediate, which then undergoes cyclization. rsc.org

While specific examples with this compound are scarce, the general reactivity pattern suggests its utility in forming diverse cyclic structures. A variety of dienes and dipoles can potentially react with this activated alkene to yield functionalized carbocycles and heterocycles. researchgate.net

Table 2: Examples of Cycloaddition Reactions with Related Activated Alkenes

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| [4+2] Cycloaddition | Isatylidene malononitrile, α,β-unsaturated ketones | L-proline | Spiro[3-arylcyclohexanone]oxindoles | researchgate.net |

| [2+2] Cycloaddition | Electron-deficient styrenes | Organophotocatalyst (4CzIPN), visible light | Substituted cyclobutanes | lew.ro |

| Dearomative [4+2] Cycloaddition | Naphthalene derivatives, dienophile | Visible-light sensitizer | Bicyclo[2.2.2]octa-2,5-diene scaffolds | nih.gov |

Functional Group Transformations of the Ester Moieties

The diisobutyl ester groups of the title compound can undergo a variety of transformations, providing avenues for further synthetic modifications.

Hydrolysis and Transesterification Reactions

The ester groups can be hydrolyzed to the corresponding dicarboxylic acid under either acidic or basic conditions. The hydrolysis of dialkyl malonates can sometimes be challenging. For example, the hydrolysis of diethyl 2-(perfluorophenyl)malonate proved difficult under both acidic and basic conditions, with decomposition occurring under harsh conditions. nih.govbeilstein-journals.org However, unsubstituted diethyl malonate can be hydrolyzed under basic conditions with aqueous or mixed water-ethanol solutions. nih.gov The rate of hydrolysis is influenced by steric hindrance from the isobutyl groups and the electronic nature of the benzylidene substituent. rsc.org

Transesterification, the conversion of one ester to another, can be achieved by treating this compound with a different alcohol in the presence of a suitable catalyst. Titanium-based catalysts, such as titanium(IV) isopropoxide, have been shown to be effective for transesterification reactions, often facilitated by microwave heating. researchgate.net These catalysts are particularly useful for sensitive substrates where strong acid or base catalysis might lead to side reactions.

Table 3: Conditions for Ester Transformations

| Transformation | Substrate Type | Reagents/Catalyst | Conditions | Product | Reference |

| Hydrolysis | Diethyl malonate | Dilute aqueous mineral acid | Heating below 100°C | Malonic acid | google.com |

| Hydrolysis | Monoethyl malonate ion | Aqueous base | - | Malonic acid | acs.org |

| Transesterification | Methyl-methacrylate | Titanium-based solid catalysts | Liquid phase with 1-butanol | Butyl-methacrylate | researchgate.net |

Reduction and Oxidation Pathways

The ester moieties can be reduced to the corresponding 1,3-diol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the reduction of esters. libretexts.orgmasterorganicchemistry.comchemistrysteps.comyoutube.comyoutube.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters under standard conditions, although its reactivity can be enhanced with certain additives. libretexts.org The reduction of the α,β-unsaturated system in benzylidene malonates can be complex, with the possibility of 1,4-conjugate reduction of the double bond or 1,2-reduction of the carbonyl groups. The choice of reducing agent and reaction conditions determines the outcome. organic-chemistry.orgmdpi.comacs.orgrsc.org For example, the reduction of α,β-unsaturated carbonyl compounds with LiAlH₄ in the presence of lanthanoid salts can selectively yield allylic alcohols. rsc.org

The oxidation of the benzylidene malonate system can lead to various products depending on the oxidant and reaction conditions. Oxidative cleavage of the double bond, for instance using ozone (O₃) followed by a workup, would be expected to yield 4-methoxybenzaldehyde (B44291) and a derivative of diisobutyl mesoxalate. nih.gov The styrenyl system is also susceptible to oxidation, which can lead to epoxidation or other oxidative transformations at the double bond or the aromatic ring. princeton.eduacs.orgacs.orgyoutube.comrsc.org

Transition Metal-Catalyzed Reactions

Transition metal catalysis, particularly with palladium, offers a versatile platform for a wide range of transformations involving compounds like this compound.

Palladium-Catalyzed Transformations

Palladium catalysts are widely used for cross-coupling reactions. While the direct arylation of the benzylidene C-H bond is less common, the malonate moiety can participate in various palladium-catalyzed reactions. For example, palladium-catalyzed arylation of dialkyl malonates with aryl halides is a well-established method for forming carbon-carbon bonds. nih.gov This typically involves the in-situ generation of a malonate enolate which then couples with the aryl halide.

The olefinic bond of benzylidene malonates can also participate in Heck-type reactions, coupling with aryl or vinyl halides to form more substituted alkenes. nih.gov Furthermore, palladium-catalyzed cycloaddition reactions, as mentioned in section 4.2, are a powerful application of this compound in synthesis. rsc.orgresearchgate.net The specific ligand, base, and solvent system employed can significantly influence the outcome and selectivity of these palladium-catalyzed transformations. nih.gov

Table 4: Examples of Palladium-Catalyzed Reactions with Malonate Derivatives

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

| Arylation | Diethyl malonate, Aryl bromides/chlorides | Pd(dba)₂ / P(t-Bu)₃ | Arylated malonates | nih.gov |

| Cycloaddition | Vinylidenecyclopropane-diesters, Methyleneindolinones | Pd(0) / Phosphine ligand | Spirooxindoles | rsc.org |

| Alkene Difunctionalization | Malonate nucleophiles, Alkenes with aryl/alkenyl triflates | Pd catalyst | Malonate-substituted cyclopentanes | researchgate.net |

Reaction Pathway Elucidation through Isotopic Labeling Studies

Isotopic labeling is a powerful and definitive technique for elucidating reaction mechanisms, allowing for the precise tracking of atoms throughout a chemical transformation. wikipedia.org In the context of gold(I)-catalyzed reactions of this compound, isotopic labeling studies would be instrumental in verifying proposed reaction pathways and understanding the intimate details of bond-forming and bond-breaking steps.

For instance, to investigate the mechanism of a putative gold(I)-catalyzed conjugate addition of an amine to this compound, a deuterium (B1214612) labeling experiment could be designed. The amine nucleophile could be labeled with deuterium at the nitrogen atom (R₂ND). If the reaction proceeds via a standard conjugate addition followed by protonolysis of the resulting gold-enolate intermediate, the source of the proton at the α-carbon in the final product can be determined. If the reaction is quenched with a protic solvent (e.g., methanol), the presence of a deuteron (B1233211) at the α-position would provide evidence for the intermediacy of the enolate.

A hypothetical isotopic labeling experiment to probe a conjugate addition mechanism is outlined below:

| Reactant 1 | Reactant 2 (Labeled) | Quench | Expected Isotopic Position in Product | Mechanistic Insight |

| This compound | R₂ND | H₂O | Deuterium at the α-carbon | Confirms the formation of an enolate intermediate that is subsequently protonated (or deuterated in this case). |

| This compound (α-D) | R₂NH | H₂O | Deuterium remains at the α-carbon | Indicates that the C-H bond at the α-position is not cleaved during the reaction. |

| This compound | R₂NH | D₂O | Deuterium at the α-carbon | Demonstrates that the proton at the α-position comes from the solvent/quench, confirming the enolate intermediate pathway. |

This table is illustrative of how isotopic labeling could be applied to study the reaction mechanism.

Furthermore, kinetic isotope effect (KIE) studies could provide deeper insights into the rate-determining step of the reaction. For example, by synthesizing a substrate with a deuterium atom at the benzylic position (Ar-CD=), one could determine if the C-H bond at this position is involved in any rate-limiting steps, which would be unlikely for a standard conjugate addition but might be relevant in more complex cascade reactions. nih.gov

While specific isotopic labeling studies on this compound itself are not reported in the surveyed literature, the principles of these experiments are universally applicable and would be a critical component in any rigorous mechanistic investigation of its gold(I)-catalyzed reactivity. wikipedia.org

Applications of Diisobutyl 4 Methoxybenzylidene Malonate in Advanced Chemical Syntheses and Materials

Strategic Intermediate in Target Molecule Synthesis: A Postulated but Undocumented Role

General claims have been made that Diisobutyl (4-methoxybenzylidene)malonate serves as a key intermediate in the synthesis of a range of valuable molecules. chemspider.com However, a thorough investigation of scientific databases and chemical literature fails to provide specific, peer-reviewed examples to substantiate these claims for the diisobutyl ester.

Synthesis of Complex Organic Scaffolds (e.g., Benzofuran (B130515) Derivatives, Natural Products)

The synthesis of complex organic scaffolds, such as benzofuran derivatives, often involves the use of malonate derivatives. chemspider.com Benzofurans are a critical structural motif in many biologically active compounds. nih.govresearchgate.net The general synthetic utility of arylidene malonates as precursors for Michael addition reactions suggests a potential pathway for creating intricate molecular architectures. hbni.ac.inmasterorganicchemistry.com However, no specific literature could be found that documents the use of this compound in the synthesis of any benzofuran derivative or in the total synthesis of a natural product.

Precursor to Biologically Active Molecules (e.g., in pharmaceuticals, agrochemicals)

While it has been suggested that this compound is an intermediate in the production of pharmaceuticals and agrochemicals, concrete examples are lacking in the available literature. chemspider.com The related compound, Dimethyl (4-methoxybenzylidene)malonate, has been investigated for its potential in drug development, particularly in targeting enzymes related to inflammation and cancer. This suggests that the core (4-methoxybenzylidene)malonate structure has biological relevance. Nevertheless, without specific studies on the diisobutyl variant, its role as a precursor to biologically active molecules remains speculative.

Role in Supramolecular Architectures

The potential for this compound to participate in the formation of supramolecular architectures has been mentioned. chemspider.com However, no dedicated research has been published to support this. The field of supramolecular chemistry often utilizes molecules capable of self-assembly through non-covalent interactions, but the specific contribution of the diisobutyl ester to this field is currently undocumented.

Functional Components in Material Science: An Inferred but Unconfirmed Application

UV Light Absorption and Stabilization in Polymers

A close structural analog, Dioctyl 4-methoxybenzylidenemalonate (DOMBM), has been shown to be an effective UV-B absorber and photostabilizer for other UV-sensitive compounds. researchgate.net The mechanism of action involves the absorption of harmful UV radiation and its dissipation as less damaging thermal energy. It is plausible that this compound would exhibit similar UV-absorbing properties due to the shared chromophore. However, without experimental data such as its UV-Vis absorption spectrum and molar absorptivity, its efficacy as a UV absorber remains unconfirmed.

Development of Novel Polymer Additives and Resin Stabilizers

The development of novel polymer additives is crucial for enhancing the durability and lifespan of various materials. Benzylidene malonates, in general, are recognized for their potential as resin stabilizers. chemspider.com The dimethyl ester, for instance, is noted for its use in stabilizing PVC and polyesters. While one might infer a similar role for the diisobutyl ester, there is no specific research data available on its performance as a polymer additive or resin stabilizer in materials such as PVC or polyester (B1180765) resins.

Potential in Catalyst Design and Ligand Development for Coordination Chemistry

The exploration of this compound in the realm of catalyst design and coordination chemistry is a niche yet emerging field of study. While extensive research on its direct application remains limited, the inherent structural and electronic properties of the molecule suggest a latent potential for its use as a versatile ligand in the formation of metal complexes, which could, in turn, exhibit catalytic activity.

The core of this potential lies in the molecular architecture of this compound. The presence of two carbonyl groups on the malonate backbone provides potential coordination sites for metal ions. Furthermore, the electron-donating methoxy (B1213986) group on the benzylidene ring can influence the electron density of the entire molecule, which could modulate the properties of any resulting metal complex.

Research into related malonate derivatives has shown that the malonate moiety can act as a bidentate ligand, coordinating to a metal center through the two oxygen atoms of the carboxylate groups, forming a stable six-membered ring. This mode of coordination has been observed in various coordination polymers. While specific studies on this compound are not widely reported, it is plausible that it could adopt a similar coordination behavior.

The steric bulk of the isobutyl groups is another significant factor. These groups could influence the coordination geometry around a metal center, potentially creating a specific chiral environment. This is a critical aspect in the design of asymmetric catalysts, which are highly sought after for their ability to produce enantiomerically pure compounds, a crucial requirement in the pharmaceutical industry.

The benzylidene group itself can participate in various non-covalent interactions, such as π-stacking, which could play a role in the stabilization of a catalyst-substrate complex or in the self-assembly of supramolecular catalytic systems. The electronic nature of the 4-methoxybenzylidene group, being electron-rich, could also influence the redox properties of a coordinated metal center, which is a key parameter in many catalytic cycles.

Computational and Theoretical Studies on Diisobutyl 4 Methoxybenzylidene Malonate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics and reactivity of Diisobutyl (4-methoxybenzylidene)malonate.

Density Functional Theory (DFT) has become a standard method for predicting the molecular geometry and analyzing the electronic structure of organic compounds. For this compound, DFT calculations, often employing a basis set like B3LYP/6-31G**, can determine bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation in the gas phase. scispace.com This analysis is crucial for understanding the steric and electronic effects of the isobutyl and 4-methoxybenzylidene groups on the malonate core.

A key aspect of the molecular geometry of substituted benzylidenemalonates is the planarity of the molecule. For instance, in a related compound, dimethyl 2-(4-methylbenzylidene)malonate, the benzene (B151609) ring was found to form dihedral angles of 18.60° and 81.36° with the two arms of the malonate moiety. mit.edu Similar calculations for this compound would reveal the extent of conjugation within the system, which significantly influences its electronic properties.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical component of DFT studies. scispace.com The energy and distribution of these orbitals provide insights into the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxybenzylidene group, while the LUMO would be centered on the electron-withdrawing malonate portion. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. scispace.com For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, highlighting sites for nucleophilic attack.

Table 1: Predicted Molecular Properties from DFT Calculations

| Property | Predicted Characteristic for this compound |

| HOMO Localization | Primarily on the 4-methoxybenzylidene ring |

| LUMO Localization | Primarily on the malonate moiety |

| HOMO-LUMO Energy Gap | Moderate, indicating good stability with potential for reactivity |

| Molecular Dipole Moment | Non-zero, due to the presence of polar C=O and C-O bonds |

This table is generated based on established principles of DFT analysis of similar organic molecules.

Computational methods are also employed to predict spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Spectroscopy: While direct computational prediction of full NMR spectra is complex, DFT can be used to calculate the chemical shielding tensors of individual nuclei (¹H and ¹³C). These values can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). This allows for the assignment of peaks in the experimental NMR spectra to specific atoms within the this compound molecule.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. medium.commdpi.comresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, a theoretical UV-Vis spectrum can be generated. For this compound, the main absorption band in the UV region would likely correspond to a π → π* transition, primarily involving the conjugated system of the 4-methoxybenzylidene malonate core. The calculations can be performed in both the gas phase and in the presence of a solvent using models like the Polarizable Continuum Model (PCM), which provides a more accurate prediction of the absorption maximum (λmax) in solution. youtube.com The predicted λmax can then be compared with experimental data to validate the computational model. For similar compounds, TD-DFT calculations with functionals like B3LYP have shown good agreement with experimental UV-Vis spectra. mdpi.comresearchgate.net

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Expected Observation for this compound |

| ¹H NMR | Chemical Shift (δ) | Distinct signals for aromatic, vinylic, methoxy, and isobutyl protons. |

| ¹³C NMR | Chemical Shift (δ) | Resonances for carbonyl, aromatic, vinylic, and aliphatic carbons. |

| UV-Vis | λmax (nm) | Strong absorption in the UV region due to π → π* transition. |

This table is generated based on the expected spectroscopic features of the compound's functional groups and structure.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the conformational flexibility and dynamic behavior of molecules over time. medium.com For a molecule with several rotatable bonds like this compound, MD simulations can explore the potential energy surface to identify low-energy conformers and the barriers between them.

Mechanistic Studies of Reaction Pathways using Computational Models

Computational models are invaluable for elucidating the mechanisms of chemical reactions. This compound is typically synthesized via the Knoevenagel condensation of 4-methoxybenzaldehyde (B44291) with diisobutyl malonate. nih.govnih.govyoutube.combhu.ac.in DFT calculations can be used to model the reaction pathway and determine the structures and energies of reactants, transition states, and products.

The Knoevenagel condensation is often base-catalyzed. A plausible mechanism involves the deprotonation of the active methylene (B1212753) group of diisobutyl malonate by a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-methoxybenzaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final product. Computational studies can map out the energy profile of this entire process, identifying the rate-determining step and providing insights into the role of the catalyst. researchgate.net This understanding can be leveraged to optimize reaction conditions for improved yield and efficiency.

Structure-Property Relationship Investigations

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its electronic and physical properties, it is possible to establish quantitative structure-property relationships (QSPRs). For example, one could investigate how substituting the methoxy group with other electron-donating or electron-withdrawing groups on the phenyl ring affects the HOMO-LUMO gap, the UV-Vis absorption spectrum, and the molecule's reactivity.

These computational investigations can guide the design of new molecules with tailored properties. For instance, if the goal is to develop a new UV-absorbing material, computational screening of various derivatives of benzylidenemalonates can identify candidates with the desired absorption characteristics before committing to their synthesis and experimental testing. mdpi.com

Future Prospects and Research Directions for Diisobutyl 4 Methoxybenzylidene Malonate

Sustainable Synthesis and Green Chemistry Innovations

The traditional synthesis of benzylidene malonates often involves the Knoevenagel condensation, which can be associated with the use of volatile organic solvents and stoichiometric amounts of base catalysts. Future research is increasingly focused on developing more sustainable and environmentally benign synthetic routes.

Key areas of innovation include:

Catalyst Development: The exploration of reusable solid acid or base catalysts, such as zeolites, functionalized mesoporous silica, or ion-exchange resins, can simplify purification processes and minimize waste.

Alternative Reaction Media: The use of greener solvents like water, supercritical carbon dioxide, or ionic liquids is being investigated to reduce the environmental impact of the synthesis.

Energy-Efficient Methods: Microwave-assisted and ultrasound-promoted syntheses are being explored to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods.

| Parameter | Traditional Method | Green Chemistry Approach |

| Catalyst | Homogeneous bases (e.g., piperidine (B6355638), pyridine) | Heterogeneous catalysts (e.g., solid acids, enzymes) |

| Solvent | Volatile organic compounds (e.g., toluene (B28343), benzene) | Water, supercritical fluids, ionic liquids |

| Energy Input | Conventional heating | Microwave, ultrasound |

| Byproducts | Salt waste from catalyst neutralization | Minimal or recyclable byproducts |

Exploration of Novel Chemical Transformations and Derivatizations

The reactivity of the electron-deficient double bond and the ester groups in Diisobutyl (4-methoxybenzylidene)malonate provides a versatile platform for a variety of chemical transformations. Future research will likely focus on creating a diverse library of derivatives with unique properties.

Potential transformations and derivatizations include:

Michael Additions: The activated alkene is susceptible to Michael additions with a wide range of nucleophiles, including amines, thiols, and carbanions, leading to the formation of more complex molecular architectures.

Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to construct novel heterocyclic and carbocyclic systems.

Reduction and Oxidation: Selective reduction of the double bond or the ester groups, or oxidation of the aromatic ring, can yield a variety of functionalized products.

Polymerization: The vinyl group presents an opportunity for radical or anionic polymerization, leading to the development of new polymers with potentially interesting optical or thermal properties.

Expanding Applications in Emerging Technologies and Advanced Materials

While the related compound, dimethyl (p-methoxybenzylidene)malonate, is known for its use as a UV absorber, the unique properties of the diisobutyl ester could lead to applications in a broader range of advanced materials. chemicalbook.comchemicalbook.com

Future applications could include:

UV-Curable Coatings and Inks: The presence of the reactive double bond makes it a potential candidate as a reactive diluent or crosslinker in UV-curable formulations, contributing to the final properties of the cured material. chemicalbook.com

Advanced Polymer Additives: Beyond UV absorption, its molecular structure may impart other desirable properties to polymers, such as improved thermal stability or altered refractive index. chemicalbook.comtcichemicals.com

Organic Electronics: The core structure is a potential building block for the synthesis of organic semiconductors or photoactive materials for use in devices like organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs).

Biomedical Materials: Derivatives of malonates have been explored for their biological activities. researchgate.net Future derivatization of this compound could lead to new compounds with potential applications in drug delivery or as bioactive scaffolds.

Computational-Assisted Design of New Derivatives with Tailored Properties

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of new derivatives of this compound.

Key computational approaches include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, reactivity, and spectroscopic properties of new derivatives, guiding synthetic efforts towards molecules with desired characteristics.

Molecular Docking: For biomedical applications, molecular docking simulations can predict the binding affinity and mode of interaction of new derivatives with biological targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their observed properties, such as UV absorption maxima or biological activity, enabling the design of new compounds with enhanced performance.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility and intermolecular interactions of the molecule in different environments, which is crucial for understanding its behavior in materials or biological systems.

Through the synergistic combination of these research directions, the full potential of this compound and its future derivatives can be unlocked, paving the way for innovations in chemistry, materials science, and technology.

Q & A

Q. What are the optimal synthetic routes for preparing Diisobutyl (4-methoxybenzylidene)malonate, and how do reaction conditions influence yield?

Methodological Answer: this compound is synthesized via Knoevenagel condensation, analogous to dimethyl and diethyl analogs. A typical procedure involves:

- Reactants : Diisobutyl malonate and 4-methoxybenzaldehyde.

- Catalysts : Piperidine (base) and acetic acid (acid) under reflux in toluene or benzene.

- Conditions : Dean-Stark apparatus to remove water, 24–48 hours of reflux .

Q. Key Factors Affecting Yield :

- Molar Ratios : Excess diisobutyl malonate (1.1:1 molar ratio to aldehyde) improves yield.

- Catalyst Optimization : Piperidine (0.5–1 mol%) enhances enolate formation.

- Solvent Choice : Toluene improves azeotropic water removal compared to benzene.

Q. Example Data from Analogous Syntheses :

| Compound | Yield (%) | Catalyst System | Reference |

|---|---|---|---|

| Dimethyl analog | 66% | Piperidine/AcOH | |

| Diethyl analog | 88% | Piperidine/AcOH |

Q. How can NMR spectroscopy characterize this compound, and what key signals should researchers expect?

Methodological Answer : ¹H NMR is critical for confirming the benzylidene proton and ester groups:

- Benzylidene Proton : A singlet at δ 7.72–7.78 ppm (integration = 1H) .

- Aromatic Protons : Doublets for 4-methoxybenzylidene at δ 6.90–7.50 ppm (J = 6.8–10.5 Hz).

- Methoxy Group : Singlet at δ 3.84–3.87 ppm (integration = 3H).

- Diisobutyl Ester : Multiplets for CH₂ and CH₃ groups at δ 1.11–2.39 ppm .

Q. Tips for Analysis :

- Use CDCl₃ or DMSO-d₆ as solvents.

- Compare with dimethyl/diethyl analogs for signal consistency .

Q. What are the primary reaction pathways for arylidene malonates in organic synthesis?

Methodological Answer : Arylidene malonates participate in:

Michael Addition : The malonate anion attacks α,β-unsaturated carbonyls. Deprotonate with NaH or LDA in THF .

Decarboxylation : Thermal or enzymatic (e.g., AMDase) decarboxylation yields α-substituted carboxylic acids .

Cycloadditions : Diels-Alder reactions with dienes (e.g., furan) under Lewis acid catalysis.

Example : Enzymatic decarboxylation of α-hydroxymalonates by AMDase variants achieves >95% enantiomeric excess .

Advanced Research Questions

Q. How does X-ray crystallography resolve structural ambiguities in arylidene malonates, and what intermolecular interactions stabilize the crystal lattice?

Methodological Answer : Single-crystal X-ray diffraction reveals:

- Dihedral Angles : The benzylidene ring forms angles of 18.6°–81.4° with malonate ester groups .

- Intermolecular Interactions : C–H···O hydrogen bonds (e.g., C13–H13C···O1, 3.2 Å) create chain-like structures parallel to the b-axis .

Q. Key Parameters :

- Space Group : Monoclinic (e.g., P2₁/c).

- Bond Lengths : C=O (1.20–1.22 Å), C–C (1.34–1.36 Å) .

Q. How should researchers design statistical analyses for malonate inhibition studies, particularly when comparing multiple experimental groups?

Methodological Answer : For multi-group comparisons (e.g., malonate vs. controls across cell lines):

- ANOVA : Use two-factor ANOVA to separate malonate effects (P=0.0453) and group-specific variances (P<0.001) .

- Post Hoc Tests : Apply Tukey’s HSD to identify significant pairwise differences.

Case Study : In mitochondrial extract assays, paired t-tests (malonate vs. control) showed 95% confidence intervals for reaction velocity differences .

Q. What mechanistic insights explain malonate’s role as a mitochondrial complex II inhibitor, and how does concentration modulate this effect?

Methodological Answer :

Q. Experimental Validation :

Q. How can malonate-induced neurotoxicity models be optimized to study striatal neurodegeneration?

Methodological Answer : Model Design :

Q. Outcome Metrics :

- Biochemical : Measure striatal dopamine/5-HT depletion via HPLC.

- Molecular : RT-PCR for CB2 receptor upregulation (e.g., 2.5-fold increase post-malonate) .

Q. Tables for Key Data

Q. Table 1. Synthesis Yields of Arylidene Malonate Derivatives

| Substrate | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Piperidine | Toluene | 66–88 | |

| 4-Dimethylaminobenzaldehyde | Piperidine | Toluene | 63 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.